EA is a significant oleochemical substance with widespread application across various industries . Its primary utilization lies in the production of fine chemicals, owing to its hydrophobicity and exceptional lubricating properties . Upon hydrogenation, EA can be transformed into behenic acid which is an immersed direct FA . Behenic acid and its derivatives find extensive use as plasticizers, lubricants, and stabilizers in the food, pharmaceutical, and plastics industries .
Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula , classified as 22:1ω9. It is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard, where it can constitute 20% to 54% of their oil content. The compound is also known as cis-13-docosenoic acid, while its trans isomer is referred to as brassidic acid. In its pure form, erucic acid appears as a white waxy solid, insoluble in water, with a melting point of approximately 33.8 °C and a boiling point of around 381.5 °C .
Erucic acid is generally considered safe for human consumption at low levels. However, high intake has been linked to health problems in animals, including heart lesions and impaired growth. Regulatory agencies like the European Food Safety Authority (EFSA) have established safe levels for erucic acid in food [].
Erucic acid is combustible and can burn when exposed to high temperatures or open flames [].
Erucic acid is relatively stable under normal storage conditions but can degrade upon exposure to light and heat [].
Erucic acid has diverse applications across various industries:
Research on erucic acid interactions has highlighted both toxicological and pharmacological aspects:
Erucic acid shares structural similarities with various other fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Saturation Level | Notable Sources | Unique Features |
---|---|---|---|---|
Oleic Acid | C18H34O2 | Monounsaturated | Olive oil, avocados | Widely consumed; recognized for health benefits |
Behenic Acid | C22H44O2 | Saturated | Ben oil (from Moringa trees) | Used primarily for industrial applications |
Brassidic Acid | C22H42O2 | Trans Isomer | Brassica plants | Less common; derived from erucic acid |
Eicosenoic Acid | C20H38O2 | Monounsaturated | Certain fish oils | Shorter carbon chain than erucic acid |
Erucic acid's unique position stems from its specific carbon chain length and unsaturation level, making it particularly valuable in industrial applications while being subject to health regulations due to its metabolic effects .
Erucic acid derives its name from the genus Eruca (rocket/arugula), though it is most abundant in seeds of the Brassicaceae family, particularly rapeseed (Brassica napus), mustard (Brassica juncea), and camelina (Camelina sativa). Historically, rapeseed oil contained 40–60% erucic acid, but concerns over its cardiac toxicity in animal studies during the 1960s–1970s prompted the development of low-erucic acid rapeseed (LEAR) varieties, commercially known as canola (≤2% erucic acid). This shift marked a pivotal moment in agricultural chemistry, balancing food safety with industrial demand.
Erucic acid’s industrial value stems from its hydrophobicity and chemical stability, making it ideal for lubricants, surfactants, and nylon production. Conversely, agricultural innovations have focused on modulating its content: LEAR cultivars dominate food markets, while high-erucic acid rapeseed (HEAR) remains critical for non-food applications. The global market for HEAR oil is driven by its role in producing brassylic acid, a precursor for high-performance polymers.
Erucic acid represents a monounsaturated omega-9 fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.57 grams per mole [1] [2] [3]. The compound is systematically named (13Z)-13-docosenoic acid, indicating the presence of a cis double bond at the 13th carbon position within the 22-carbon aliphatic chain [2] [3]. The Chemical Abstracts Service registry number 112-86-7 uniquely identifies this fatty acid in chemical databases [1] [2] [3].
The structural configuration of erucic acid is characterized by the presence of a single double bond located between carbon atoms 13 and 14, counting from the carboxyl terminus [1] [5]. This double bond exhibits Z-configuration, also known as cis-configuration, which significantly influences the molecular geometry and physicochemical properties of the compound [1] [5] [6]. The cis arrangement creates a bend in the carbon chain at approximately 30 degrees, contrasting with the linear configuration observed in saturated fatty acids [4].
Stereoisomerism plays a crucial role in defining the properties of erucic acid. The trans isomer of erucic acid is known as brassidic acid, which exhibits markedly different crystalline structure and wetting properties compared to the cis form [4] [6]. X-ray diffraction studies have demonstrated that erucic acid possesses a distinct crystalline structure that differs significantly from other fatty acids, including its trans isomer brassidic acid and saturated analogs such as behenic acid [4]. The stereochemical configuration directly impacts the molecular packing arrangement and influences various physical properties including melting behavior and solubility characteristics [4].
The International Union of Pure and Applied Chemistry Standard InChI Key for erucic acid is DPUOLQHDNGRHBS-KTKRTIGZSA-N, which provides a unique digital fingerprint for the compound [2] [3]. The Simplified Molecular Input Line Entry System notation is represented as CCCCCCCCC/C=C\CCCCCCCCCCCC(=O)O, clearly indicating the cis double bond configuration through the /C=C\ notation [3] [22].
The physicochemical properties of erucic acid have been extensively characterized through various analytical techniques. The compound exhibits distinctive thermal, solubility, and reactivity profiles that are directly related to its molecular structure and stereochemical configuration.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₄₂O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 338.57 | [1] [2] [3] |
IUPAC Name | (13Z)-13-Docosenoic acid | [2] [3] |
CAS Registry Number | 112-86-7 | [1] [2] [3] |
EINECS Number | 204-011-3 | [3] [5] |
Melting Point (°C) | 28-33.5 | [8] [12] [22] |
Boiling Point (°C) | 381.5 (decomposition) | [8] [12] [18] |
Density (g/cm³) | 0.86 (at 55°C) | [8] [12] [18] |
Refractive Index (nD) | 1.4534 (at 45°C) | [8] [12] [22] |
pKa | 4.78±0.10 | [8] [15] |
LogP (Octanol/Water) | 7.67-9.46 | [9] [10] |
Physical State | Solid at room temperature | [8] [12] [22] |
Color | Colorless to white | [8] [12] |
Crystal Form | Needle-shaped crystals | [8] [12] |
The thermal properties of erucic acid demonstrate its stability characteristics and phase transition behavior under various temperature conditions. The melting point of erucic acid ranges from 28 to 33.5 degrees Celsius, with most sources reporting values between 28-32 degrees Celsius [8] [12] [22]. This relatively low melting point is attributed to the presence of the cis double bond, which disrupts the regular packing of the hydrocarbon chains and reduces intermolecular van der Waals interactions [4].
The boiling point of erucic acid is reported as 381.5 degrees Celsius under atmospheric pressure, though thermal decomposition occurs at this temperature [8] [12] [18]. Under reduced pressure conditions, the compound exhibits lower boiling points: 358 degrees Celsius at 53.3 kilopascals and 265 degrees Celsius at 2.0 kilopascals [8] [12] [13]. These values demonstrate the compound's thermal sensitivity and the need for careful temperature control during purification and analytical procedures.
Thermal Property | Value | Reference |
---|---|---|
Enthalpy of Fusion (kJ/mol) | 54.0-58.62 | [9] [13] |
Enthalpy of Vaporization (kJ/mol) | 87.95-154.5 | [9] [13] |
Critical Temperature (K) | 1044.39 | [9] |
Critical Pressure (kPa) | 1025.31 | [9] |
Critical Volume (m³/kmol) | 1.272 | [9] |
Heat Capacity at 852.97 K (J/mol·K) | 1052.00 | [9] |
Heat Capacity at 1044.39 K (J/mol·K) | 1152.00 | [9] |
Thermal Decomposition Temperature (°C) | 381.5 | [8] [12] |
The enthalpy of fusion for erucic acid ranges from 54.0 to 58.62 kilojoules per mole, indicating the energy required for the solid-liquid phase transition [9] [13]. The enthalpy of vaporization varies significantly depending on temperature, ranging from 87.95 to 154.5 kilojoules per mole [9] [13]. The critical temperature is determined to be 1044.39 Kelvin with a corresponding critical pressure of 1025.31 kilopascals [9].
Vapor pressure data for erucic acid follow the Antoine equation with coefficients A = 6.96176, B = 4156.218, and C = -57.461, valid for the temperature range of 479.9 to 654.7 Kelvin [28]. At 562.12 Kelvin, the vapor pressure is 1.33 kilopascals, increasing to 202.65 kilopascals at 748.59 Kelvin [9] [28].
Research on thermal stability has shown that erucic acid-containing oils demonstrate improved thermal stability when polyunsaturated fatty acid content is reduced [11] [14]. Rancimat analysis revealed that high erucic low polyunsaturate oils exhibited thermal stability of 16.4 hours compared to 4.2 hours for conventional high erucic rapeseed oils [14]. This enhanced stability is attributed to the reduced susceptibility to oxidative degradation processes.
The solubility characteristics of erucic acid are primarily governed by its long hydrocarbon chain and carboxylic acid functional group. The compound is insoluble in water due to its predominantly hydrophobic nature [8] [18] [19]. The estimated pKa value of 4.78±0.10 indicates that erucic acid will exist almost entirely in the anion form under physiological pH conditions [8] [15].
Erucic acid demonstrates high solubility in organic solvents, particularly ether, where it is highly soluble [8] [18] [19]. The compound is also soluble in ethanol and methanol, making these solvents suitable for analytical and preparative procedures [8] [18] [19]. In dimethyl sulfoxide, erucic acid exhibits a solubility of 67 milligrams per milliliter, equivalent to 197.89 millimolar concentration [16].
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [8] [18] [19] |
Ethanol | Soluble | [8] [18] [19] |
Ether | Highly soluble | [8] [18] [19] |
DMSO | 67 mg/mL (197.89 mM) | [16] |
Methanol | Soluble | [8] [18] |
The LogP value, representing the octanol-water partition coefficient, ranges from 7.67 to 9.46, confirming the highly lipophilic nature of erucic acid [9] [10]. This high partition coefficient indicates strong affinity for lipid phases and low water solubility, which influences its distribution and behavior in biological and industrial systems.
Reactivity studies have demonstrated that erucic acid can undergo various chemical transformations. The double bond at position 13 serves as a reactive site for ozonolysis reactions, leading to the formation of brassylic acid and nonanoic acid [1]. This oxidative cleavage reaction is utilized industrially for the production of specialty chemicals and dicarboxylic acids. The carboxylic acid functional group readily participates in esterification reactions, forming methyl and ethyl esters that are commonly used in analytical procedures [17] [24].
Spectroscopic analysis reveals characteristic features of the erucic acid structure. Fourier-transform infrared spectroscopy shows the carbonyl stretch at 1735-1741 wavenumbers, confirming the presence of the carboxylic acid functional group [23] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the olefinic protons at δ 5.32-5.93, alpha-methylene protons at δ 2.30-2.38, and terminal methyl protons at δ 0.88 [24]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon at δ 173-174, olefinic carbons at δ 132-133, and aliphatic carbons in the range of δ 29.6-29.7 [24].
The compound exhibits a retention index of 2628.95 when analyzed by gas chromatography using a 5%-phenyl-95%-dimethylpolysiloxane capillary column, based on n-alkanes from C10 to C36 [26]. Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 338, corresponding to the molecular weight of erucic acid [25] [26].
Irritant